NH2-PEG5-C1-Boc
CAS No.: 2231845-67-1
Cat. No.: VC8091223
Molecular Formula: C16H33NO7
Molecular Weight: 351.44 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2231845-67-1 |
|---|---|
| Molecular Formula | C16H33NO7 |
| Molecular Weight | 351.44 g/mol |
| IUPAC Name | tert-butyl 2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]acetate |
| Standard InChI | InChI=1S/C16H33NO7/c1-16(2,3)24-15(18)14-23-13-12-22-11-10-21-9-8-20-7-6-19-5-4-17/h4-14,17H2,1-3H3 |
| Standard InChI Key | INWLYQCQCAPBSZ-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)COCCOCCOCCOCCOCCN |
| Canonical SMILES | CC(C)(C)OC(=O)COCCOCCOCCOCCOCCN |
Introduction
Chemical Structure and Molecular Characteristics
NH2-PEG5-C1-Boc belongs to the family of PEG-based amphiphilic molecules, featuring a unique arrangement of functional groups that govern its reactivity and solubility.
Core Structural Features
The compound’s structure comprises three distinct regions:
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Boc-protected amine: The tert-butoxycarbonyl group at the terminal position provides steric protection for the primary amine, preventing undesired reactions during synthetic workflows .
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PEG5 spacer: A pentameric ethylene oxide chain (-OCH2CH2-)5 confers hydrophilicity and flexibility, facilitating solubility in aqueous and polar organic solvents .
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Acetate linker: A methylene group (-CH2-) bridges the PEG chain to the Boc group, enhancing stability against enzymatic degradation.
The canonical SMILES representation, CC(C)(C)OC(=O)COCCOCCOCCOCCOCCN, and InChIKey INWLYQCQCAPBSZ-UHFFFAOYSA-N provide unambiguous identifiers for computational modeling and database searches.
Table 1: Key Molecular Properties of NH2-PEG5-C1-Boc
Spectroscopic and Computational Data
While experimental data on boiling and melting points remain unreported , computational models predict a density of ~1.1 g/cm³ and a LogP value of 1.45, indicating moderate hydrophobicity . The compound’s extended PEG chain contributes to a hydrodynamic radius of approximately 2.1 nm, as inferred from analogous PEG5 derivatives .
Synthesis and Manufacturing
Stepwise Synthesis Pathway
NH2-PEG5-C1-Boc is synthesized through a multi-step process that emphasizes regioselective protection and coupling:
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PEG5 Chain Assembly: Ethylene oxide monomers are polymerized under basic conditions to form the pentameric spacer.
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Acetate Introduction: The terminal hydroxyl group of PEG5 is converted to an acetate via esterification with tert-butyl bromoacetate.
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Amine Protection: The primary amine at the opposite terminus is Boc-protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base .
Critical reaction parameters include:
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Catalysts: 4-Dimethylaminopyridine (DMAP) for esterification.
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Purification: Size-exclusion chromatography to isolate the desired product from oligomeric byproducts.
| Step | Yield (%) | Purity (%) | Method |
|---|---|---|---|
| PEG5 Assembly | 78 | 90 | Anionic Polymerization |
| Acetate Formation | 85 | 95 | Esterification |
| Boc Protection | 92 | 98 | Carbamate Formation |
Industrial-Scale Production
Large-scale manufacturing employs continuous-flow reactors to enhance reproducibility, with typical batch sizes exceeding 100 kg/year . Regulatory compliance follows ICH Q11 guidelines, ensuring consistent quality for pharmaceutical applications .
Applications in Pharmaceutical and Chemical Research
Drug Delivery Systems
NH2-PEG5-C1-Boc’s PEG spacer minimizes immunogenicity and prolongs circulation half-life when conjugated to therapeutic agents . Notable examples include:
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Anticancer Drug Conjugates: Covalent attachment to doxorubicin via pH-sensitive linkers enables tumor-targeted release .
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Peptide Stabilization: Shielding proteolytically sensitive sites in glucagon-like peptide-1 (GLP-1) analogs enhances in vivo efficacy.
PROTAC Development
As a PROTAC linker, NH2-PEG5-C1-Boc bridges E3 ubiquitin ligase ligands and target protein binders, enabling selective degradation of disease-causing proteins . Case studies demonstrate its utility in degrading BRD4, an oncogenic transcription factor, with DC50 values <100 nM .
Bioconjugation and Surface Modification
The compound’s orthogonal reactive groups (amine and ester) facilitate site-specific modifications:
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Antibody-Drug Conjugates (ADCs): Thiol-maleimide chemistry links NH2-PEG5-C1-Boc to trastuzumab, improving payload delivery to HER2+ cancer cells.
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Nanoparticle Functionalization: Self-assembled monolayers on gold nanoparticles enhance biocompatibility for diagnostic imaging .
Physicochemical and Stability Profiles
Solubility and Partitioning
NH2-PEG5-C1-Boc exhibits solubility in:
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Aqueous Solutions: Up to 50 mg/mL in phosphate-buffered saline (pH 7.4) .
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Organic Solvents: 200 mg/mL in dichloromethane (DCM) and dimethyl sulfoxide (DMSO) .
The octanol-water partition coefficient (LogP) of 1.45 reflects a balance between hydrophilic PEG domains and hydrophobic Boc/acetate groups.
Stability Under Stress Conditions
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Thermal Stability: Decomposition initiates at 180°C, with Boc group cleavage observed via TGA .
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Hydrolytic Stability: Half-life of 24 hours in pH 2.0 buffer, increasing to >1 month at pH 7.4.
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Photostability: No degradation under UV-Vis light (λ >300 nm) after 72 hours .
Comparative Analysis with Related PEG Derivatives
NH2-PEG5-C1-Boc vs. NH2-PEG5-C2-NH-Boc
The C2 spacer in NH2-PEG5-C2-NH-Boc (CAS 189209-27-6) introduces additional conformational flexibility, altering binding kinetics in PROTAC applications :
Table 3: Structural and Functional Comparisons
| Parameter | NH2-PEG5-C1-Boc | NH2-PEG5-C2-NH-Boc |
|---|---|---|
| Spacer Length | 11 atoms | 13 atoms |
| Hydrodynamic Radius | 2.1 nm | 2.4 nm |
| PROTAC Efficiency (DC50) | 85 nM | 62 nM |
| Solubility in Water | 50 mg/mL | 45 mg/mL |
Alternatives for Specific Applications
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Fmoc-NH-PEG5-C2-NH2 (CAS 2093277-71-3): Superior for solid-phase peptide synthesis due to Fmoc’s UV-active properties .
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N-Boc-C1-PEG5-C3-NH2 (CAS 956472-77-8): Extended alkyl chain enhances membrane permeability in cell-penetrating conjugates .
Limitations and Mitigation Strategies
Challenges in Practical Use
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Limited Solubility in Apolar Media: Poor solubility in hexane and toluene restricts use in non-polar reaction systems.
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Boc Deprotection Requirements: Acidic conditions (e.g., trifluoroacetic acid) necessary for amine liberation may degrade acid-sensitive payloads .
Innovative Solutions
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